molecular formula C8H12ClNO2 B13518473 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride

4-(1-Aminoethyl)benzene-1,2-diol hydrochloride

Cat. No.: B13518473
M. Wt: 189.64 g/mol
InChI Key: ADHGDXNNKUAUKE-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with catechol (benzene-1,2-diol).

    Alkylation: Catechol undergoes alkylation with ethylene oxide to form 4-(2-hydroxyethyl)benzene-1,2-diol.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of catechol are alkylated and aminated using industrial reactors.

    Purification: The product is purified through crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form catechol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Catechol derivatives.

    Substitution: Various substituted catecholamines.

Scientific Research Applications

4-(1-Aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in neurotransmission and its effects on biological systems.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets:

    Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing the release and uptake of other neurotransmitters.

    Receptor Binding: It binds to specific receptors in the nervous system, modulating their activity.

    Enzymatic Pathways: It is involved in enzymatic pathways that regulate neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is similar to other catecholamines such as dopamine, norepinephrine, and epinephrine. it has unique properties that make it distinct:

    Dopamine: Similar in structure but differs in its specific receptor interactions and physiological effects.

    Norepinephrine: Shares structural similarities but has different roles in the nervous system.

    Epinephrine: Also structurally related but functions primarily as a hormone.

List of Similar Compounds

  • Dopamine
  • Norepinephrine
  • Epinephrine
  • 4-(2-Aminoethyl)benzene-1,2-diol

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

4-(1-aminoethyl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-5(9)6-2-3-7(10)8(11)4-6;/h2-5,10-11H,9H2,1H3;1H

InChI Key

ADHGDXNNKUAUKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)N.Cl

Origin of Product

United States

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